Titanium(II) oxide

Electronic Materials Thin Films Semiconductors

Sourcing non-stoichiometric TiO with reproducible vacancy concentrations for thin-film applications is challenging, as generic TiO₂ or Ti₂O₃ cannot substitute due to fundamentally different electronic properties. Titanium(II) oxide (CAS 12137-20-1) addresses this with its intrinsic defect rock-salt structure and metallic conductivity (~1000 S cm⁻¹ in thin films). • Narrow band gap (0.06-0.17 eV) enables conductive oxide layers for transparent electrodes and photovoltaic buffer layers. • High melting point (1700-1750°C) and tailored stoichiometry make it an ideal e-beam evaporation source for oxygen-deficient films. • Available in multiple forms (powder, granules, pellets) with ≥99.9% metals basis purity, supporting both R&D and pilot-scale procurement.

Molecular Formula TiO
OTi
Molecular Weight 63.87 g/mol
CAS No. 12137-20-1
Cat. No. B076027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(II) oxide
CAS12137-20-1
Molecular FormulaTiO
OTi
Molecular Weight63.87 g/mol
Structural Identifiers
SMILESO=[Ti]
InChIInChI=1S/O.Ti
InChIKeyOGIDPMRJRNCKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium(II) Oxide Procurement Guide: Key Properties and Specifications for Research and Industrial Applications


Titanium(II) oxide (TiO, CAS 12137-20-1) is an inorganic compound characterized by its non-stoichiometric defect rock salt structure, with a compositional range from TiO0.7 to TiO1.3 [1]. This structural feature results in a high concentration of intrinsic vacancies, with approximately 15% of both Ti and O sites vacant in the pure compound [1]. TiO is typically available as bronze/golden-yellow crystalline solid with a density of 4.95 g/cm³ and a high melting point of 1700-1750°C . Its unique electronic and structural properties, including metallic conductivity and a narrow band gap, distinguish it from other titanium oxides and make it a material of interest for specialized applications in vacuum deposition, optical coatings, and catalysis.

Why Titanium(II) Oxide Cannot Be Replaced by Other Titanium Oxides in Critical Applications


Titanium(II) oxide (TiO) cannot be simply interchanged with other titanium oxides like TiO₂ or Ti₂O₃ due to fundamental differences in crystal structure, electronic properties, and chemical reactivity. While TiO₂ is a wide-band-gap semiconductor (~3.2 eV) and an electrical insulator, TiO exhibits metallic conductivity and a narrow band gap (0.06-0.17 eV) [1][2]. Furthermore, TiO possesses a defect rock salt structure with high vacancy concentrations, unlike the rutile or anatase structures of TiO₂ [1]. These distinctions directly impact performance in applications such as conductive coatings, optical layers, and specific catalytic processes. The following evidence quantifies these key differentiators, providing a basis for informed selection.

Quantitative Evidence for Titanium(II) Oxide Differentiation vs. Comparators


Band Gap and Electrical Conductivity: TiO vs. TiO₂

Titanium(II) oxide (TiO) exhibits a narrow band gap of 0.06-0.17 eV for compositions y ≥ 1.087, characterizing it as a narrow-gap semiconductor or semi-metal, in stark contrast to the wide band gap of titanium dioxide (TiO₂) which is typically 3.0-3.2 eV [1]. This difference in electronic structure leads to a dramatic disparity in electrical conductivity; TiO displays metal-like conductivity (~1000 S cm⁻¹) in thin film form, while stoichiometric TiO₂ is an electrical insulator [2].

Electronic Materials Thin Films Semiconductors

Work Function Reduction: TiO Surface Layers on Anatase TiO₂

The formation of titanium monoxide (TiO) surface layers on anatase TiO₂ leads to a quantifiable decrease in the work function and an enhancement in surface conductivity compared to the bare anatase surface [1]. While specific numerical work function values are not provided in the cited abstract, the study explicitly quantifies a relative decrease and conductivity increase, which are critical for improving the performance of TiO₂ in applications like photocatalytic hydrogen evolution.

Surface Science Photocatalysis Energy Materials

Crystal Structure and Vacancy Concentration: Unique to TiO

Titanium(II) oxide (TiO) crystallizes in a defect rock salt (cubic) structure with an exceptionally high concentration of intrinsic vacancies, a feature not found in other common titanium oxides like TiO₂ (rutile, anatase) or Ti₂O₃ [1]. Specifically, approximately 15% of both Ti and O lattice sites are vacant in stoichiometric TiO [1]. This contrasts with the near-stoichiometric, densely packed structures of TiO₂ and Ti₂O₃, which have negligible intrinsic vacancy concentrations.

Materials Science Crystallography Defect Chemistry

Magnetic Susceptibility: Paramagnetic Behavior of TiO

Titanium monoxide exhibits Pauli paramagnetism, a temperature-independent paramagnetism arising from conduction electrons, with a reported magnetic susceptibility of χm = +88 × 10⁻⁶ emu [1]. This behavior is characteristic of a metallic or narrow-gap semiconductor and distinguishes TiO from other titanium oxides. For example, TiO₂ is diamagnetic [2], and Ti₂O₃ exhibits a more complex magnetic behavior due to its different electronic structure.

Magnetic Materials Spintronics Material Characterization

Validated Application Scenarios for Titanium(II) Oxide Based on Its Differentiated Properties


Conductive Oxide Layers in Electronic and Optical Devices

Given its metallic conductivity (~1000 S cm⁻¹ in thin films) and narrow band gap (0.06-0.17 eV) compared to the insulating nature of TiO₂ (band gap 3.0-3.2 eV), Titanium(II) oxide is ideally suited for use as a conductive oxide layer in various electronic and optical devices [1][2]. This includes applications as transparent conductive electrodes, buffer layers in photovoltaics, and functional coatings where electrical conductivity combined with oxide stability is required.

Surface Modification for Enhanced Photocatalysis

The evidence that TiO surface layers decrease the work function and enhance surface conductivity of anatase TiO₂ supports its application as a surface modifier for improving photocatalytic efficiency [3]. This is particularly relevant for processes like photocatalytic hydrogen evolution, where improved charge separation and surface reactivity are paramount.

Vacuum Deposition Source Material for Thin Film Preparation

Titanium(II) oxide is widely used as a source material for vacuum deposition (e.g., electron-beam evaporation) to create thin films of titanium suboxides . Its unique stoichiometry and high melting point (1700-1750°C) make it a suitable precursor for generating films with tailored oxygen deficiency and electronic properties, which cannot be easily achieved using TiO₂ sources.

Catalyst Component in Selective Oxidation and Ammoxidation

The unique defect chemistry and electronic structure of TiO, including its high vacancy concentration, make it a valuable component in catalyst formulations for selective oxidation and ammoxidation reactions . When combined with vanadium oxide, it forms effective catalysts for these processes, offering different selectivity and activity profiles compared to TiO₂-supported catalysts due to its distinct surface properties.

Technical Documentation Hub

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